molecular formula C10H11ClN2O B14494444 3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone CAS No. 63885-94-9

3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone

Cat. No.: B14494444
CAS No.: 63885-94-9
M. Wt: 210.66 g/mol
InChI Key: DLRNOZBAXGCRCO-UHFFFAOYSA-N
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Description

3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone is a chemical compound with a pyrrolidinone core structure substituted with an amino group and a p-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone typically involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(p-chlorophenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of both an amino group and a p-chlorophenyl group on the pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63885-94-9

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-amino-3-(4-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-5-6-13(12)10(9)14/h1-4,9H,5-6,12H2

InChI Key

DLRNOZBAXGCRCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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